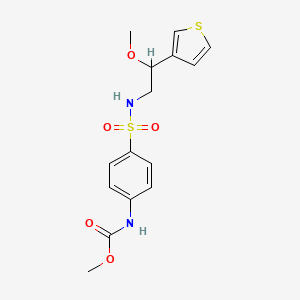
methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C15H18N2O5S2 and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Directed Lithiation and Synthesis
Directed lithiation of carbamate compounds has been explored to introduce functional groups ortho to directing metalating groups, enabling the synthesis of various substituted products. This method demonstrates the versatility of carbamates in organic synthesis, serving as precursors for complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).
Antimicrobial Agents
Carbamate derivatives have been studied for their antimicrobial properties. For instance, certain carbamates show potent and selective activity against Helicobacter pylori, a significant gastric pathogen, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Synthesis of Aromatic Carbamates
The synthesis of aromatic carbamates with various functional groups has been explored, illustrating the utility of carbamates in creating compounds with potential biological activity or material properties. These studies provide insights into the synthesis strategies and the reactivity of carbamates (Velikorodov et al., 2014).
Enzyme Assay and Docking Studies
Carbamates have also been investigated in enzyme assays and docking studies to understand their mode of action at the molecular level. These studies contribute to the development of carbamates as inhibitors or modulators of biological pathways, offering insights into their pharmacological potential (Tiwari et al., 2018).
Anti-Proliferative Activity
Certain carbamate derivatives exhibit pronounced anti-proliferative activity and selectivity for tumor cells. These findings underscore the therapeutic potential of carbamates in cancer treatment, emphasizing the need for further exploration of their tumor-selective mechanisms (Thomas et al., 2017).
作用機序
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
Thiophene nucleus containing compounds show various activities . For example, some act as anti-inflammatory agents, while others work as serotonin antagonists .
Biochemical Pathways
It’s known that thiophene derivatives possess various biological activities, which suggests that they likely interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to have diverse biological activities, suggesting that they can induce various molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl (4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, it can induce apoptosis in these cells by activating caspases, which are enzymes that play a key role in programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity by blocking the active site or by inducing a conformational change that reduces the enzyme’s affinity for its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable under physiological conditions for extended periods, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound in cell cultures has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be excreted via the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites, potentially leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity, as it may accumulate in specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its localization and activity by directing it to specific cellular compartments. These targeting signals ensure that the compound reaches its site of action and exerts its intended effects .
特性
IUPAC Name |
methyl N-[4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c1-21-14(11-7-8-23-10-11)9-16-24(19,20)13-5-3-12(4-6-13)17-15(18)22-2/h3-8,10,14,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLSIPPOAWZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2975782.png)
![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
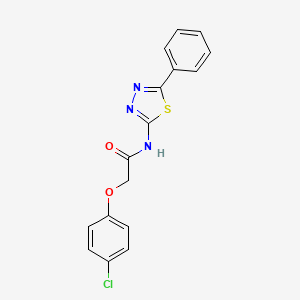
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
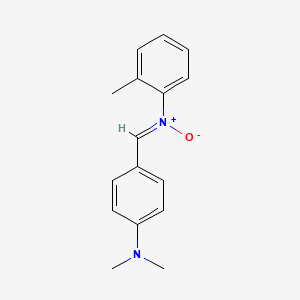
![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)

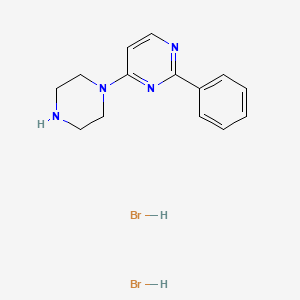
![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
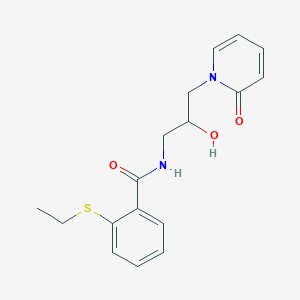
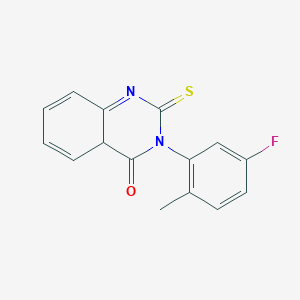
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)
